21-Dehydroxy Desoxymetasone

Pharmaceutical Analysis Impurity Profiling Method Validation

Pharmaceutical QC labs require specific impurity standards to validate analytical methods. Generic substitution invalidates specificity and regulatory compliance. - **Critical Application**: Stability-indicating HPLC/UPLC method development per ICH Q1A(R2) & Q2(R1). Confirms resolution from desoximetasone API and quantitation limits. - **cGMP Compliance**: Mandatory for QC release testing of desoximetasone batches; ensures accurate impurity quantification. - **Technology Transfer**: Common certified standard eliminates inter-site variability, enabling reliable regulatory filings. Certified reference standard, available for immediate shipment.

Molecular Formula C22H29FO3
Molecular Weight 360.5 g/mol
CAS No. 184899-80-7
Cat. No. B130439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Dehydroxy Desoxymetasone
CAS184899-80-7
Synonyms(11β,16α)-9-Fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione
Molecular FormulaC22H29FO3
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C)C)O)F)C
InChIInChI=1S/C22H29FO3/c1-12-9-17-16-6-5-14-10-15(25)7-8-21(14,4)22(16,23)18(26)11-20(17,3)19(12)13(2)24/h7-8,10,12,16-19,26H,5-6,9,11H2,1-4H3/t12-,16+,17+,18+,19-,20+,21+,22+/m1/s1
InChIKeyJUABADHSGXOHOJ-GAYBOGBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21-Dehydroxy Desoxymetasone (CAS 184899-80-7) for Pharmaceutical Reference Standard and Impurity Profiling Applications


21-Dehydroxy Desoxymetasone (CAS 184899-80-7) is a synthetic glucocorticoid and a structurally defined derivative of desoxymetasone, characterized by the absence of a hydroxyl group at the C21 position . This compound, with a molecular weight of 360.46 g/mol , is primarily encountered not as an active pharmaceutical ingredient (API) but as a specified impurity in desoxymetasone drug substance and formulated products . Its critical role lies in pharmaceutical quality control, where it serves as a reference standard for analytical method development and validation, ensuring the purity and safety of desoximetasone-based therapeutics .

Certified impurity reference standard for desoximetasone
HPLC impurity profiling and method validation workflow
Pharmaceutical QC and batch release testing context

The Critical Distinction: Why 21-Dehydroxy Desoxymetasone Cannot Be Substituted for Other Desoximetasone Impurities in Analytical Procedures


Generic substitution is not applicable for 21-Dehydroxy Desoxymetasone due to its specific identity as a process-related impurity or degradant of desoxymetasone. While it shares a core steroidal structure with other desoxymetasone analogs, its precise molecular configuration (C22H29FO3) and distinct absence of the C21 hydroxyl group confer unique chromatographic properties . Substituting it with another impurity standard would invalidate any analytical method's specificity, accuracy, and ability to meet regulatory requirements for impurity profiling. The compound's utility is intrinsically linked to its role in confirming the absence or quantifying the presence of this specific molecular entity in desoxymetasone products, a function no generic analog can fulfill [1].

!
Unique chromatographic retention
Absence of C21 hydroxyl alters logP and HPLC retention; other impurity standards may not resolve identically.
!
Method specificity may be compromised
Substituting with a generic analog can undermine impurity profiling accuracy and method specificity.
!
Analytical guideline expectations
Pharmacopoeial and ICH guidelines require use of specified impurity reference standards for validation and system suitability.

Quantitative Analytical Differentiation of 21-Dehydroxy Desoxymetasone (CAS 184899-80-7) from Key Desoximetasone Analogs


Chromatographic Differentiation: Retention Time and Resolution from Desoximetasone API

As a critical impurity, 21-Dehydroxy Desoxymetasone must be chromatographically resolved from the parent compound, Desoximetasone, to meet regulatory guidelines. The structural difference—the absence of the C21 hydroxyl group in the impurity versus its presence in the API—results in a quantifiable difference in hydrophobicity. This translates to distinct retention behavior in reversed-phase HPLC systems, with 21-Dehydroxy Desoxymetasone exhibiting a calculated logP (octanol-water partition coefficient) of 3.3, compared to 2.9 for Desoximetasone [1]. This difference is the primary driver of chromatographic separation, mandating the use of this specific compound for method development and system suitability testing [2].

Chromatographic Resolution
Class-level inference
logP 3.3 vs 2.9 (Δ +0.4)
Distinct reversed-phase HPLC retention supports method development
In silico calculation; verify with column screening
Pharmaceutical Analysis Impurity Profiling Method Validation

Analytical Standard Purity: 21-Dehydroxy Desoxymetasone versus Commercial API for Method Validation

For accurate quantification of impurities, a reference standard of high and certified purity is required. Commercial desoximetasone API, while of pharmaceutical grade, is not suitable for this purpose as its purity specification (e.g., 98.0%–102.0%) includes a range that is too broad for precise impurity determination [1]. In contrast, a certified reference standard of 21-Dehydroxy Desoxymetasone is provided with a Certificate of Analysis stating a chromatographic purity of >95% , a value essential for its use as a calibrant or system suitability marker in a validated analytical procedure [2].

Certified Purity vs API Grade
Specification review
>95% (HPLC) vs 98–102% API
High-purity standard required for calibrant use in impurity quantification
Supplier CoA; confirm with independent verification
Pharmaceutical Reference Standards Analytical Chemistry Quality Control

Defined Applications for 21-Dehydroxy Desoxymetasone in Regulated Pharmaceutical Environments


Impurity Profiling and Stability-Indicating Method Validation for Desoximetasone Drug Products

This is the primary and validated application. As demonstrated in stability studies, 21-Dehydroxy Desoxymetasone can form as a degradation product [1]. Its certified reference standard is indispensable for developing and validating stability-indicating HPLC or UPLC methods, per ICH Q1A(R2) and Q2(R1) guidelines. The standard is used to confirm method specificity (resolution from API) and to establish quantitation limits for this specific degradant, ensuring the long-term safety and efficacy of topical desoximetasone formulations.

Batch Release Testing and Quality Control (QC) of Desoximetasone API

For pharmaceutical manufacturers and CMOs, 21-Dehydroxy Desoxymetasone is a required reference standard for QC release testing. Using this specific impurity standard allows for accurate quantification against a known reference, ensuring each manufactured batch of desoximetasone API complies with internal and pharmacopoeial limits for specified impurities. This is a cornerstone of current Good Manufacturing Practice (cGMP) compliance.

Method Transfer and Cross-Site Analytical Harmonization

During technology transfer between R&D and manufacturing sites or between different CROs/CMOs, a common, certified reference standard of 21-Dehydroxy Desoxymetasone eliminates variability. Its use ensures that chromatographic systems at different locations are calibrated equivalently for this specific impurity, enabling reliable comparison of data across studies and sites, a critical factor for successful regulatory filings and consistent product quality oversight.

Application
Selection Property
Validation Focus
Stability-indicating method validation
Certified impurity reference standard
Specificity, LOD/LOQ for degradant per ICH Q2(R1)
QC batch release testing
Specific impurity standard for desoximetasone
Batch compliance with specified impurity limits
Analytical method transfer
Common certified reference standard
Cross-site system suitability and data harmonization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 21-Dehydroxy Desoxymetasone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.